(4-Octyloxy-benzylidene)-P-tolyl-amine
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Overview
Description
(4-Octyloxy-benzylidene)-P-tolyl-amine: is an organic compound with the molecular formula C22H29NO and a molecular weight of 323.483 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (4-Octyloxy-benzylidene)-P-tolyl-amine typically involves the condensation reaction between 4-octyloxybenzaldehyde and P-toluidine . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
(4-Octyloxy-benzylidene)-P-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as (for nitration), (for sulfonation), and (for halogenation).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
In chemistry, (4-Octyloxy-benzylidene)-P-tolyl-amine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology and Medicine:
Its structural features make it a candidate for the development of molecules with biological activity, such as antimicrobial or anticancer agents .
Industry:
In the industrial sector, this compound is used in the production of liquid crystals for display technologies. Its unique molecular structure allows it to exhibit liquid crystalline properties, making it suitable for use in electronic displays .
Mechanism of Action
The mechanism of action of (4-Octyloxy-benzylidene)-P-tolyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
- (4-Ethoxy-benzylidene)-P-tolyl-amine
- (4-Pentyloxy-benzylidene)-P-tolyl-amine
- (4-Hexyloxy-benzylidene)-P-tolyl-amine
- (4-Decyloxy-benzylidene)-P-tolyl-amine
Uniqueness:
(4-Octyloxy-benzylidene)-P-tolyl-amine is unique due to its specific alkoxy chain length (octyloxy group), which influences its physical and chemical properties. This particular chain length can affect the compound’s solubility, melting point, and liquid crystalline behavior, making it distinct from other benzylidene anilines with different alkoxy groups .
Properties
CAS No. |
41468-32-0 |
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Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-octoxyphenyl)methanimine |
InChI |
InChI=1S/C22H29NO/c1-3-4-5-6-7-8-17-24-22-15-11-20(12-16-22)18-23-21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3 |
InChI Key |
MGCXMLKZHSEMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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